molecular formula C9H10N4 B1385690 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine CAS No. 1152841-31-0

1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B1385690
CAS No.: 1152841-31-0
M. Wt: 174.2 g/mol
InChI Key: CJIHPWPQPCVINA-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a pyridin-4-ylmethyl group at the 1-position and an amine group at the 4-position

Safety and Hazards

The safety and hazards associated with 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine are not explicitly mentioned in the literature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 4-(chloromethyl)pyridine hydrochloride with 4-aminopyrazole. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: N-bromosuccinimide in carbon tetrachloride or chloroform.

Major Products Formed:

    Oxidation: N-oxides of the pyrazole or pyridine rings.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Halogenated derivatives of the pyridine ring.

Scientific Research Applications

1-(Pyridin-4-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications:

Comparison with Similar Compounds

    N-(Pyridin-4-yl)pyridin-4-amine: A compound with similar structural features but different functional groups.

    3-Methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: Another compound with a pyrazole ring and pyridine moiety but with additional substituents.

Uniqueness: 1-(Pyridin-4-ylmethyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential as a bioactive molecule make it a valuable compound in various research fields .

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIHPWPQPCVINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-[(4-nitro-1H-pyrazol-1-yl)methyl]pyridine (247 mg, 1.21 mmol) in methanol (10 mL) is hydrogenated over 10% palladium on carbon (30 mg) under balloon pressure for 3 h. The mixture is filtered through Celite® and the filtrate is concentrated under reduced pressure. The residue is purified via flash column chromatography using a gradient elution of 0-10% CH2Cl2/methanol to afford the title compound as a brown oil (198 mg, 94%).
Name
4-[(4-nitro-1H-pyrazol-1-yl)methyl]pyridine
Quantity
247 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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